5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide
Overview
Description
5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide is a compound with the molecular formula C10H11N5O . It is also known as 1H-[1,2,3]Triazole-4-carboxamide, 5-amino-1-(phenylmethyl)- .
Molecular Structure Analysis
The molecular structure of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide can be viewed using Java or Javascript . The refinement of the 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide scaffold has been detailed in various studies .Chemical Reactions Analysis
The 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide compound has been used in various chemical reactions. For instance, it has been used as a ligand to stabilize Cu (I) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition .Physical And Chemical Properties Analysis
5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide has a molecular weight of 217.23 g/mol . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Antimycobacterial Applications
The compound has been used in the synthesis of new 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole derivatives, which have shown promising antimycobacterial properties .
Antiproliferative Effects
1,2,3-Triazoles, including those with a benzyl group, have been studied for their antiproliferative effects. They have shown noteworthy effects against human acute myeloid leukemia (AML) cells .
Material Science
The compound’s extensive hydrogen bonding interactions contribute greatly to the high density, insensitivity, and thermal stability of its salts .
Chemical Synthesis
The compound is used in various chemical syntheses due to its unique structure and reactivity .
Pharmaceutical Research
The compound’s unique structure makes it a valuable target in pharmaceutical research, where it can serve as a building block in the synthesis of more complex molecules .
Biochemical Research
In biochemical research, the compound can be used to study the effects of triazole derivatives on various biological systems .
Mechanism of Action
Target of Action
Triazole compounds are known to interact with various biological targets, including enzymes and receptors, which play crucial roles in numerous biochemical processes .
Mode of Action
It’s worth noting that triazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . These effects are often attributed to the triazole ring’s ability to form hydrogen bonds and coordinate with various enzymes and receptors .
Biochemical Pathways
Given the broad range of biological activities associated with triazole compounds, it’s likely that multiple pathways are affected .
Result of Action
Some triazole derivatives have been reported to exhibit growth inhibition on non-small cell lung cancer cell line hop-92 and different cell lines of leukemia .
Action Environment
It’s worth noting that the stability and activity of many drugs can be influenced by factors such as ph, temperature, and the presence of other substances .
Safety and Hazards
There are potential safety issues with 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide. It has been found to have moderate inhibition of the hERG potassium channel, a potential cause of cardiac arrhythmia, and there is potential for the in vivo release of 3-methoxy aniline, which is known to be a potent mutagen and carcinogen .
properties
IUPAC Name |
5-amino-1-benzyltriazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c11-9-8(10(12)16)13-14-15(9)6-7-4-2-1-3-5-7/h1-5H,6,11H2,(H2,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSJTSUTONSWEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40279955 | |
Record name | 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40279955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide | |
CAS RN |
4342-08-9 | |
Record name | 4342-08-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14769 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40279955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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